蓖麻油酸

概述

描述

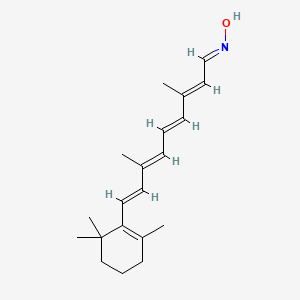

蓖麻油酸,正式名称为 12-羟基-9-顺式-十八碳烯酸,是一种既是 ω-9 不饱和脂肪酸又是羟基酸的脂肪酸。它是从蓖麻 (蓖麻属,大戟科) 植物种子中提取的种子油的主要成分,该植物也产生蓖麻毒素。 蓖麻油酸约占蓖麻油脂肪酸含量的 90% .

科学研究应用

作用机制

蓖麻油酸主要通过与特定分子靶标的相互作用发挥作用。 它通过肠道粘膜被身体吸收,并激活肠道和子宫肌肉细胞上的 EP3 受体,从而刺激肠道活动和分娩 . 此外,它还与大麻素受体 1 和 2 以及瞬时受体电位阳离子通道亚家族 V 成员 1 相互作用 .

类似化合物:

莱斯奎罗酸: 与蓖麻油酸类似,但在羧基和双键之间有一个额外的 -CH2-CH2- 基团.

蓖麻油酸: 蓖麻油酸的反式异构体.

聚甘油聚蓖麻油酸酯: 甘油与蓖麻油酸侧链的聚合物,用作巧克力中的乳化剂.

独特性: 蓖麻油酸之所以独特,是因为它在蓖麻油中的含量很高,并且具有羟基,这为各种化学反应提供了功能位点。 这使其在工业应用中具有很高的通用性和价值 .

未来方向

Microbial conversion is a cleaner and greener approach to ricinoleic acid production from castor oil . These processes should be further optimized for a better yield of the product . The yield of the ricinoleic acid in batch culture was 21.67 g/kg of total oil. The yield of ricinoleic acid in fed-batch culture in the absence of an external air supply was 46.77 g/kg of total oil .

生化分析

Biochemical Properties

Ricinoleic acid plays a significant role in various biochemical reactions. It is synthesized through the hydroxylation of oleic acid by the enzyme oleate 12-hydroxylase. This enzyme, encoded by the FAH12 gene, catalyzes the addition of a hydroxyl group to the twelfth carbon of oleic acid, resulting in the formation of ricinoleic acid . Ricinoleic acid interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it is incorporated into triacylglycerols (TAGs) and phospholipids, influencing the physical properties of cell membranes and lipid droplets .

Cellular Effects

Ricinoleic acid exerts various effects on different cell types and cellular processes. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. In particular, ricinoleic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism, inflammation, and cell differentiation . Additionally, ricinoleic acid has been reported to influence the production of inflammatory mediators, such as prostaglandins and leukotrienes, by modulating the activity of cyclooxygenase and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of ricinoleic acid involves its interaction with various biomolecules and enzymes. Ricinoleic acid can bind to and activate PPARs, leading to changes in gene expression that affect lipid metabolism and inflammatory responses . Furthermore, ricinoleic acid can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis . This inhibition results in decreased fatty acid production and altered cellular lipid composition.

Metabolic Pathways

Ricinoleic acid is involved in several metabolic pathways, including lipid metabolism and energy production. It is metabolized by enzymes such as acyl-CoA synthetase, which converts ricinoleic acid into ricinoleoyl-CoA. This activated form of ricinoleic acid can then participate in the synthesis of TAGs and phospholipids, influencing cellular lipid composition and energy storage . Additionally, ricinoleic acid can be further metabolized to produce various bioactive molecules, such as hydroxy fatty acids and dicarboxylic acids.

Subcellular Localization

Ricinoleic acid is localized in various subcellular compartments, including the endoplasmic reticulum, lipid droplets, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the incorporation of ricinoleic acid into TAGs occurs in the endoplasmic reticulum, where it is synthesized and assembled into lipid droplets . The presence of ricinoleic acid in cell membranes can also affect membrane fluidity and permeability, influencing cellular processes such as signal transduction and nutrient transport.

准备方法

合成路线和反应条件: 蓖麻油酸可以通过多种方法合成,包括 Twitchell 和 Colgate-Emery 工艺、碱性催化、与蓖麻油酸甲酯的酯交换反应以及脂肪酶催化的水解。 其中,使用脂肪酶 TL IM 的水解被认为是最有效的,转化率约为 96.2% .

工业生产方法: 蓖麻油酸的工业生产主要涉及水解蓖麻油的皂化或分馏。 该过程始于从蓖麻籽中提取蓖麻油,然后进行水解以生成蓖麻油酸 .

化学反应分析

反应类型: 蓖麻油酸会发生各种化学反应,包括氧化、还原和取代反应。一个值得注意的反应是碱诱导的断裂,它涉及二级醇的初始脱氢以形成酮。 所得的 α,β-不饱和酮然后进行逆醛醇缩合反应,导致碳-碳键的断裂 .

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用锂铝氢化物等还原剂。

取代: 典型的试剂包括在碱性或酸性条件下的卤素和亲核试剂。

主要产品:

癸二酸: 通过蓖麻油酸的断裂产生,2-辛醇作为副产物.

十一碳烯酸: 通过蓖麻油酸的热解形成.

相似化合物的比较

Lesquerolic acid: Similar to ricinoleic acid but with an additional -CH2-CH2- group between the carboxyl group and the double bond.

Ricinelaidic acid: The trans isomer of ricinoleic acid.

Polyglycerol polyricinoleate: A polymer of glycerol with ricinoleic acid side chains, used as an emulsifier in chocolate.

Uniqueness: Ricinoleic acid is unique due to its high content in castor oil and its hydroxyl group, which provides a functional site for various chemical reactions. This makes it highly versatile and valuable in industrial applications .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Ricinoleic acid can be achieved through the hydrolysis of castor oil, which is a triglyceride composed of Ricinoleic acid. The hydrolysis process can be carried out using sodium hydroxide as a catalyst to break the ester bonds in the triglyceride, resulting in the release of Ricinoleic acid.", "Starting Materials": [ "Castor oil", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Add castor oil to a round bottom flask", "Step 2: Add sodium hydroxide to the flask and mix well", "Step 3: Add water to the flask and mix well", "Step 4: Heat the mixture under reflux for several hours", "Step 5: Allow the mixture to cool to room temperature", "Step 6: Extract the Ricinoleic acid using a suitable solvent", "Step 7: Purify the Ricinoleic acid using column chromatography or recrystallization" ] } | |

CAS 编号 |

141-22-0 |

分子式 |

C18H34O3 |

分子量 |

298.5 g/mol |

IUPAC 名称 |

(Z)-12-hydroxyoctadec-9-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9- |

InChI 键 |

WBHHMMIMDMUBKC-XFXZXTDPSA-N |

手性 SMILES |

CCCCCCC(C/C=C\CCCCCCCC(=O)O)O |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

规范 SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O |

外观 |

Solid powder |

沸点 |

245 °C at 10 mm Hg |

颜色/形态 |

Colorless to yellow viscous liquid |

密度 |

0.940 at 27.4 °C/4 °C |

熔点 |

5.5 °C |

| 141-22-0 61789-44-4 10378-04-8 |

|

物理描述 |

Liquid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

27925-02-6 |

保质期 |

>2 years if stored properly |

溶解度 |

3.46 mg/mL at 25 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

12-D-hydroxy-9-trans-octadecenoic acid 12-hydroxy-9-octadecenic acid 12-hydroxy-9-octadecenoic acid 12-hydroxyoctadec-cis-9-enoic acid 9-octadecenoic acid, 12-hydroxy-, (9E,12R)- ricinelaidic acid ricinoleic acid ricinoleic acid, (R-(E))-isome |

蒸汽压力 |

Vapor pressure: 10 mm Hg at 226 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

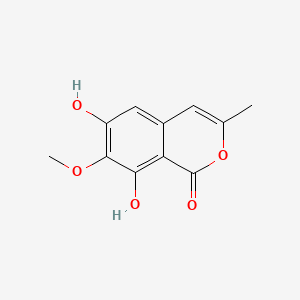

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)